Isooctyl stearate

Description

Historical Perspectives on Stearate (B1226849) Esters in Research

The study of stearate esters is intrinsically linked to the broader history of research into fats, oils, and the fundamental reactions of organic chemistry. The term "stearate" is derived from the Greek word "stéar," meaning tallow, which highlights the natural origins of its parent molecule, stearic acid. wikipedia.org Stearic acid is one of the most common saturated fatty acids found in animal and vegetable fats. wikipedia.org The foundational reaction for creating compounds like isooctyl stearate, known as esterification, was first described in the 1850s, a discovery that opened a vast field of organic synthesis. nih.gov This reaction joins an acid and an alcohol to form an ester and water. ebsco.com

Early research focused on the properties of simple esters for use as fragrances and flavors, as many possess pleasant, fruity odors. ebsco.comsolubilityofthings.comfiveable.me However, the application of bifunctional molecules like stearic acid, which has a polar head group and a nonpolar chain, quickly led to its use in surfactants and softening agents. wikipedia.org Over the 20th century, scientific investigation expanded to a wide variety of stearate esters, prepared by reacting stearic acid with different alcohols. cosmeticsinfo.orgpersistencemarketresearch.com These studies systematically assessed the esters' physical and chemical properties, leading to their adoption in numerous industrial fields. The long history of their use is evidenced by periodic safety and application reviews by scientific panels, which have evaluated various stearate esters for use in cosmetics and other areas since the latter half of the 20th century. cosmeticsinfo.orgcir-safety.org

Significance of this compound in Contemporary Chemical Science

This compound, also known as 2-ethylhexyl stearate, is a specific ester of stearic acid and isooctyl alcohol (typically 2-ethylhexanol). sundav.comgoogle.com Its significance in modern chemical science stems from the unique combination of properties conferred by its molecular structure: a long, saturated fatty acid chain and a branched alcohol moiety. This structure results in a compound that is a colorless to light yellow, non-toxic, and stable liquid at room temperature. sundav.comnanotrun.com

In contemporary research and application, this compound is valued for its performance characteristics. The branched-chain structure is particularly important, as it confers better thermal and oxidative stability and lower melting points compared to linear fatty acids. researchgate.net This makes it an excellent emollient, plasticizer, and solvent in a variety of advanced formulations. yashenchina.comparchem.com

Key research applications and areas of significance include:

Cosmetic Science : It is widely used in skin care, sunscreen, and color cosmetics as an emollient that provides a soft, smooth, and non-greasy feel to the skin. cosmeticsinfo.orgatamanchemicals.comatamankimya.com Its low viscosity and hydrophobic nature allow it to form a protective film that reduces water loss. persistencemarketresearch.comatamanchemicals.com It also functions as a solvent for pigments, vitamins, and preservatives used in cosmetic preparations. nanotrun.comxfrjester.com

Material Science : In the plastics and rubber industries, this compound serves as a plasticizer and softener, improving the pliability and mechanical properties of polymers. sundav.comyashenchina.com It is noted as an excellent low-temperature-resistant plasticizer for materials like PVC. xfrjester.com

Industrial Lubricants : The compound is utilized as a base oil or additive in metalworking fluids, cutting oils, and rolling fluids due to its excellent lubricity, high-temperature stability, and clean-burning properties. yashenchina.combaoranchemical.com Its resistance to oxidation under harsh processing conditions is a key advantage. baoranchemical.com

Textile Industry : As a synthetic fiber finishing agent, it can enhance the surface characteristics of fibers, improving softness and gloss. yashenchina.com

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C26H52O2 | nanotrun.com |

| Molecular Weight | 396.69 g/mol | nanotrun.com |

| Appearance | Clear, colorless to pale yellow liquid | sundav.comnanotrun.com |

| Boiling Point | ~280°C - 431.9°C at 760 mmHg | nanotrun.comlookchem.com |

| Density | ~0.850 - 0.860 g/cm³ at 25°C | nanotrun.comlookchem.com |

| Solubility | Insoluble in water; soluble in most organic solvents like ethanol, acetone, and mineral oil. | nanotrun.comxfrjester.com |

| Refractive Index | 1.450 - 1.455 at 20°C | nanotrun.com |

| Flash Point | ≥ 190°C - 219.2°C | baoranchemical.comlookchem.com |

Conceptual Frameworks for Understanding Ester Functionality in Complex Systems

The functionality of any ester, including this compound, is dictated by its core chemical structure, which consists of a carbonyl group bonded to an oxygen atom that is, in turn, linked to another carbon chain (R-COO-R'). wikipedia.orgpressbooks.pub This functional group determines the compound's physical and chemical behavior in complex systems.

Structural and Physical Properties:

Polarity and Volatility : Esters are more polar than ethers but less polar than their parent alcohols. wikipedia.org They can act as hydrogen-bond acceptors but not donors, which prevents self-association. wikipedia.org Consequently, esters are generally more volatile and have lower boiling points than carboxylic acids of similar molecular weight. solubilityofthings.comwikipedia.org

Solubility : The ester group's ability to accept hydrogen bonds allows smaller esters to have some water solubility. However, in a large molecule like this compound, the long, nonpolar alkyl chains (the stearyl and isooctyl groups) dominate, rendering the compound hydrophobic and soluble in oils and organic solvents. nanotrun.comatamanchemicals.comxfrjester.com

Molecular Flexibility : The C-O-C bonds within the ester linkage have a low rotational barrier, making the functional group structurally flexible. wikipedia.org This flexibility, combined with the long hydrocarbon chains, contributes to the liquid state and lubricating properties of this compound.

Chemical Reactivity: The primary reaction of esters is hydrolysis, the reverse of esterification, where the ester breaks down into its parent acid and alcohol in the presence of water. ebsco.com This reaction can be catalyzed by acids or bases. Saponification is the base-promoted hydrolysis of an ester and is a fundamental reaction in the production of soap from fats and oils. ebsco.com this compound's stability is noted as a key feature, indicating a resistance to hydrolysis and oxidation under typical use conditions, which is beneficial for the shelf-life of products it is formulated in. sundav.comnanotrun.comyashenchina.com

The table below compares this compound with other related esters to illustrate how variations in the alcohol and acid components affect their properties and primary functions.

| Compound Name | Structure | Key Characteristics | Primary Application Context |

|---|---|---|---|

| Ethyl Acetate | CH3COOCH2CH3 | Low molecular weight, volatile, sweet odor. | Solvent for paints and lacquers, flavoring. solubilityofthings.compressbooks.pub |

| Butyl Stearate | CH3(CH2)16COOCH2(CH2)2CH3 | Linear ester, oily liquid, lubricant. | Lubricant, plasticizer, emollient in cosmetics. cosmeticsinfo.org |

| This compound | CH3(CH2)16COOCH2CH(C2H5)(CH2)3CH3 | Branched chain, low viscosity, good thermal stability, non-greasy feel. | Emollient in cosmetics, industrial lubricant, plasticizer. yashenchina.comatamanchemicals.com |

| Isocetyl Stearate | CH3(CH2)16COO(CH2)14CH(CH3)2 | Longer branched chain, waxy solid at lower temperatures, emollient. | Lubricant and emollient in skin care products. cosmeticsinfo.orgnih.gov |

| Polyesters (e.g., PET) | -[CO-R-COO-R']n- | Polymeric structure with repeating ester units. | Fibers for textiles, plastic for containers. solubilityofthings.comwikipedia.org |

Structure

2D Structure

Properties

IUPAC Name |

6-methylheptyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIDAAGFCNIAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

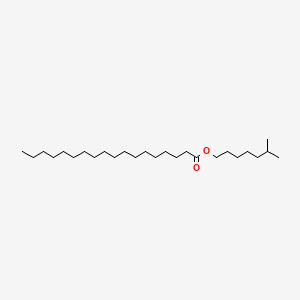

CCCCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068237 | |

| Record name | Octadecanoic acid, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40550-16-1 | |

| Record name | Isooctyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY4NB66VFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Isooctyl Stearate

Esterification Reaction Pathways for Isooctyl Stearate (B1226849) Synthesis

The primary method for producing isooctyl stearate is through the esterification of stearic acid with isooctyl alcohol (often 2-ethylhexanol). google.com This reaction involves the combination of a carboxylic acid and an alcohol to form an ester and water. The general reaction is as follows:

CH₃(CH₂)₁₆COOH + C₈H₁₇OH ⇌ CH₃(CH₂)₁₆COOC₈H₁₇ + H₂O (Stearic Acid) + (Isooctyl Alcohol) ⇌ (this compound) + (Water)

The efficiency and selectivity of this reversible reaction are highly dependent on the catalytic approach and process parameters.

Catalytic Approaches in Esterification (e.g., Metal Oxides, Zeolites, Acid/Base Catalysts)

The choice of catalyst is crucial in the esterification of stearic acid to achieve high yields of this compound. Various catalysts have been investigated, each with distinct advantages and limitations.

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid have traditionally been used. google.comache.org.rs They are effective in protonating the carbonyl oxygen of the stearic acid, making it more susceptible to nucleophilic attack by the isooctyl alcohol. europa.eueuropa.eu However, these homogeneous catalysts can be difficult to separate from the product and may lead to corrosion and colored byproducts. google.com

Metal Oxides: Heterogeneous catalysts, including metal oxides like magnesium oxide, stannous oxide, and ferric oxide, offer an alternative. google.com These solid catalysts are easily separated from the reaction mixture by filtration, simplifying the purification process and minimizing waste. google.com

Supported Catalysts: To enhance catalytic activity and stability, catalysts can be supported on materials with high surface areas. Examples include supported acid sulfates and supported p-toluenesulfonic acid. google.com Sulfated zirconia (SO₄²⁻/ZrO₂) and other solid superacids have also shown high catalytic activity in esterification reactions. google.com

Enzymatic Catalysts: Lipases are being explored as biocatalysts for ester synthesis. While they offer high selectivity and operate under mild conditions, they can be prone to inactivation and may require longer reaction times, making industrial-scale application challenging. google.com

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid google.comache.org.rs | High reaction rates | Difficult separation, corrosion, byproduct formation google.com |

| Heterogeneous Metal Oxide | Magnesium Oxide, Stannous Oxide, Ferric Oxide google.com | Easy separation, reusability | May have lower activity than homogeneous catalysts |

| Supported Catalysts | Supported Acid Sulfates, SO₄²⁻/ZrO₂ google.com | High surface area, enhanced activity | Can be more complex to prepare |

| Enzymatic Catalysts | Lipases google.com | High selectivity, mild conditions | Prone to inactivation, longer reaction times |

Reaction Kinetics and Process Parameter Optimization (e.g., Temperature, Reaction Time, Reactant Ratios)

Optimizing process parameters is essential for maximizing the yield and purity of this compound while minimizing energy consumption and side reactions.

Temperature: The reaction temperature significantly influences the rate of esterification. Higher temperatures generally increase the reaction rate. ache.org.rs For instance, in the synthesis of stearyl stearate using metal oxide catalysts, reaction temperatures can range from 150 to 240 °C. google.com However, excessively high temperatures can lead to side reactions and product degradation.

Reaction Time: The duration of the reaction is another critical factor. The reaction is monitored until equilibrium is reached or the desired conversion of stearic acid is achieved. For example, the esterification of lauric acid has been optimized at 90 minutes using microwave heating. researchgate.net

Reactant Ratios: The molar ratio of alcohol to acid can be manipulated to shift the reaction equilibrium towards the product side. Using an excess of isooctyl alcohol can increase the conversion of stearic acid. google.com A common molar ratio of fatty acid to isooctyl alcohol is in the range of 1:1.1 to 1:2.0. google.com

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 150 - 240 °C google.com | Increases reaction rate ache.org.rs |

| Reaction Time | Varies (e.g., 90 minutes) researchgate.net | Determines the extent of conversion |

| Reactant Molar Ratio (Acid:Alcohol) | 1:1.1 - 1:2.0 google.com | Excess alcohol shifts equilibrium to favor product formation google.com |

Advanced Separation and Purification Techniques for High-Purity this compound Attainment (e.g., Vacuum Distillation)

After the esterification reaction, the crude product contains unreacted starting materials, catalyst residues, and byproducts. Achieving high-purity this compound requires effective separation and purification techniques.

Neutralization and Washing: When using acid catalysts, the reaction mixture is first neutralized with an alkaline solution, such as sodium hydroxide, to remove the acid. google.com This is followed by washing with water to remove any remaining salts and water-soluble impurities. google.com

Vacuum Distillation: To separate the high-boiling this compound from unreacted isooctyl alcohol and other volatile impurities, vacuum distillation is commonly employed. google.com This technique lowers the boiling point of the compounds, preventing thermal degradation of the product.

Adsorbent Treatment: Activated carbon or bleaching clays (B1170129) can be used to remove colored impurities and trace amounts of other contaminants, resulting in a colorless and odorless final product. google.com

Chemical Modification and Derivatization Strategies

Chemical modifications of the precursors to this compound can be employed to create esters with specific properties.

Skeletal Isomerization Processes for Branched-Chain Precursors

The structure of the isooctyl alcohol precursor can be altered through skeletal isomerization. This process rearranges the carbon backbone of the molecule. For example, linear olefins can be isomerized to produce branched olefins, which can then be converted to branched alcohols like isooctanol. googleapis.com This allows for the synthesis of this compound with different branching in the alcohol moiety, which can influence its physical properties such as viscosity and pour point. The isomerization of n-butane to isobutane, for instance, is a well-studied acid-catalyzed process that proceeds through different mechanisms depending on the carbon number of the alkane. nsf.gov

Selective Hydrogenation of Unsaturated Precursors

Stearic acid is a saturated fatty acid. However, it is often derived from natural fats and oils which contain a mixture of saturated and unsaturated fatty acids. google.com To produce stearic acid from unsaturated precursors like oleic acid or linoleic acid, a process called hydrogenation is used. google.comaocs.org This involves the addition of hydrogen across the carbon-carbon double bonds in the presence of a catalyst, typically nickel. google.comaocs.org

Selective hydrogenation aims to convert polyunsaturated fatty acids to monounsaturated fatty acids while minimizing the formation of fully saturated fatty acids. rsc.org This is important for controlling the melting characteristics of the final product. aocs.org Copper-based catalysts have also been investigated for the selective hydrogenation of vegetable oils to maximize the yield of monounsaturated fatty acids and reduce the formation of saturated acids like stearic acid. mdpi.com

Transesterification Reactions and Their Mechanistic Studies

Transesterification is a crucial alternative route to direct esterification for synthesizing this compound. This process involves the reaction of an existing ester, such as a fatty acid methyl ester (e.g., methyl stearate) or a triglyceride, with isooctyl alcohol (specifically 2-ethylhexanol) to produce this compound and a different alcohol (e.g., methanol) or glycerol (B35011) as a byproduct. This method is particularly relevant when starting from bio-derived oils and fats, which are primarily triglycerides. The reaction can be catalyzed by acids, bases, or enzymes (lipases).

Acid-Catalyzed Transesterification Mechanism

In the presence of a strong acid catalyst (e.g., sulfuric acid), the transesterification of a starting ester (R'-COOR") with isooctyl alcohol (R-OH) proceeds through a well-established multi-step mechanism. libretexts.org

The general steps are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the starting ester, activating the carbonyl group and making it more electrophilic. libretexts.org

Nucleophilic Attack: A molecule of isooctyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking isooctyl alcohol moiety to the leaving group (the alcohol from the original ester). libretexts.org

Elimination of the Leaving Group: The protonated leaving group (e.g., methanol) is eliminated, reforming the carbonyl double bond. libretexts.org

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound. libretexts.org

Since the reactants and products are both an ester and an alcohol, the reaction is reversible. To drive the reaction toward the formation of this compound, an excess of the reactant alcohol (isooctyl alcohol) is often used, or the more volatile alcohol byproduct (e.g., methanol) is removed from the reaction mixture by distillation. libretexts.orgpsu.edu

Enzymatic Transesterification

Enzymatic transesterification, primarily using lipases, represents a greener and more specific alternative to chemical catalysis. mdpi.comscielo.br Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can catalyze transesterification reactions under mild conditions, reducing energy consumption and the formation of unwanted byproducts. scielo.brnih.gov Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, are frequently employed due to their stability and reusability. mdpi.comocl-journal.org

The lipase-catalyzed mechanism typically follows a Ping-Pong Bi-Bi kinetic model, which involves the formation of an acyl-enzyme intermediate. researchgate.net

Acylation Step: The starting ester (e.g., methyl stearate or a triglyceride) binds to the active site of the lipase. The serine residue in the lipase's catalytic triad (B1167595) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol component (e.g., methanol (B129727) or glycerol) and forming a stable acyl-enzyme complex.

Deacylation Step: Isooctyl alcohol then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the final product, this compound, and regenerate the free enzyme.

Research on the enzymatic synthesis of various alkyl stearates has demonstrated high conversion rates under optimized conditions. For instance, studies on the synthesis of other stearate esters have shown the effectiveness of lipases from Candida rugosa and have optimized parameters like temperature, enzyme concentration, and substrate molar ratios to achieve high yields. mdpi.com While direct mechanistic studies for this compound are not extensively published, the mechanism is analogous to that of other lipase-catalyzed ester syntheses. researchgate.netresearchgate.net

Table 1: Comparison of Catalytic Methods for Stearate Ester Transesterification

| Catalyst Type | Typical Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid | High Temperature (e.g., >100°C) | Low cost, effective for various substrates. atamankimya.com | Corrosive, generates hazardous waste, side reactions, high energy consumption. atamankimya.comnii.ac.jp |

| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (CH₃ONa) | Moderate Temperature (e.g., 40-65°C) psu.edu | Fast reaction rates at lower temperatures. psu.edu | Sensitive to free fatty acids and water, soap formation, difficult product purification. |

| Enzymatic (Lipase) | Immobilized Lipases (e.g., Novozym 435, Candida rugosa lipase) | Mild Temperature (e.g., 40-60°C) mdpi.commdpi.com | High specificity, mild conditions, minimal byproducts, environmentally friendly. scielo.brnih.gov | Higher catalyst cost, potential for enzyme inhibition. scielo.br |

Green Chemistry Principles and Sustainable Production of this compound

The production of this compound is increasingly being aligned with the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve process safety. nih.govresearchgate.net Key principles are applied throughout the synthesis lifecycle, from feedstock selection to the choice of catalysts and reaction conditions.

Principle 1: Waste Prevention & Principle 2: Atom Economy Modern synthetic routes aim to minimize waste. Catalytic methods, especially enzymatic ones, are preferred over stoichiometric reagents because they are used in small amounts and can often be recycled. nii.ac.jptandfonline.com Processes like solvent-free synthesis are designed to reduce waste streams, simplifying purification and preventing the release of harmful substances. nih.gov While direct esterification produces only water as a byproduct, achieving high atom economy, transesterification can also be efficient if the alcohol byproduct is recovered and reused.

Principle 7: Use of Renewable Feedstocks This is a cornerstone of sustainable this compound production. The primary raw materials, stearic acid and isooctyl alcohol, can be sourced from renewable feedstocks. Stearic acid is readily available from the hydrolysis of vegetable oils and animal fats, such as palm oil and coconut oil. pmarketresearch.comarabjchem.org Isooctyl alcohol (2-ethylhexanol) can also be produced from bio-based routes, for example, via the fermentation of biomass to produce n-butanol, which can then be converted to 2-ethylhexanol through a Guerbet reaction. The use of plant-derived materials reduces the reliance on fossil fuels and contributes to a lower carbon footprint. tandfonline.comarabjchem.org

Principle 9: Catalysis Catalytic reagents are superior to stoichiometric reagents, and this principle is central to the green synthesis of esters. tandfonline.com The use of immobilized lipases is a prime example of green catalysis in this compound production. These biocatalysts are highly selective, reducing byproduct formation. Furthermore, their immobilization on a solid support allows for easy separation from the reaction mixture and repeated reuse over multiple cycles, which improves process economics and reduces waste. mdpi.comocl-journal.org

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Production | Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Utilizing stearic acid from plant oils (palm, coconut) and bio-based isooctyl alcohol. pmarketresearch.comarabjchem.org | Reduced fossil fuel dependence, lower carbon footprint. |

| Catalysis | Replacing strong acid catalysts with reusable immobilized lipases (e.g., Novozym 435). mdpi.commdpi.com | Increased reaction specificity, reduced waste, improved safety, catalyst recyclability. |

| Designing Less Hazardous Syntheses | Employing non-toxic, non-corrosive enzymatic catalysts instead of mineral acids. nih.gov | Enhanced worker safety and reduced environmental pollution. |

| Design for Energy Efficiency | Conducting reactions at mild temperatures (40-60°C) using biocatalysts. researchgate.net | Lower energy consumption and associated costs. |

| Safer Solvents and Auxiliaries | Implementing solvent-free reaction conditions. nih.gov | Elimination of solvent waste, simplified product purification, reduced environmental impact. |

Advanced Characterization Techniques for Isooctyl Stearate and Its Formulations

Spectroscopic Analysis of Isooctyl Stearate (B1226849)

Spectroscopic techniques are fundamental in elucidating the molecular structure and chemical bonding within isooctyl stearate.

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The FT-IR spectrum of this compound will prominently feature a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. researchgate.netresearchgate.net Additional peaks corresponding to the C-H stretching of the alkyl chains will be observed in the 2850-2960 cm⁻¹ region. The presence of a carboxylic acid functionality, if present as an impurity, would be indicated by a broad absorption band around 1708 cm⁻¹.

¹H Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the this compound molecule, confirming its structure. The spectrum would show characteristic signals for the protons of the isooctyl group and the stearate chain. researchgate.netresearchgate.net For instance, the terminal methyl protons of the alkyl chains would appear at a distinct chemical shift, while the protons adjacent to the ester oxygen would be shifted downfield. researchgate.net The integration of these signals allows for the quantitative analysis of different proton environments.

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is a powerful tool for determining the molecular weight of this compound with high accuracy. researchgate.net It can also be used to identify and characterize the structure of the molecule by analyzing its fragmentation patterns. This technique is particularly useful for confirming the identity of the ester and for detecting any high molecular weight impurities.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. cea.frwikipedia.org For this compound, XPS can be used to analyze the carbon and oxygen environments. nih.govresearchgate.net For example, the C1s spectrum can distinguish between carbon atoms in the alkyl chain (C-C, C-H) and the ester group (C=O). researchgate.net This technique is especially valuable when studying this compound in formulations or as a coating, providing insight into its surface chemistry. nih.gov

Chromatographic Methods for Compositional and Impurity Profiling

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them ideal for assessing the purity of this compound and identifying any impurities.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netamof.ac.ukepa.govnih.gov In this technique, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of organic compound present. amof.ac.uk This allows for the quantification of this compound and the detection of impurities, such as residual alcohols or fatty acids from the synthesis process. The retention time, the time it takes for a compound to pass through the column, is a characteristic feature used for identification. amof.ac.uk

Table 1: Illustrative GC-FID Data for this compound Purity Analysis

| Component | Retention Time (min) | Peak Area (%) |

| Isooctyl Alcohol | 5.2 | 0.15 |

| Stearic Acid | 15.8 | 0.20 |

| This compound | 22.5 | 99.5 |

| Unidentified Impurity | 24.1 | 0.15 |

This table is for illustrative purposes and actual values may vary based on analytical conditions.

The use of hyphenated techniques, such as GC-Mass Spectrometry (GC-MS), can further aid in the definitive identification of unknown impurity peaks by providing mass spectral data for each separated component. shimadzu.comijpra.com

Thermal Analysis Techniques for Material Behavior Assessment

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. linseis.com This technique is crucial for determining the melting and crystallization behavior of this compound. researchgate.netgoogle.com The DSC thermogram of this compound will show an endothermic peak corresponding to its melting point and an exothermic peak upon cooling, representing its crystallization point. These thermal transitions are important for applications where the material undergoes phase changes. For example, a study on this compound-based nanofluids showed that the addition of nanoparticles could slightly alter the phase change temperatures and latent heat. researchgate.net

Laser Flash Analysis (LFA): LFA is a method used to measure the thermal diffusivity and thermal conductivity of a material. clemson.edu The technique involves heating the front side of a sample with a short laser pulse and monitoring the temperature rise on the rear side. core.ac.uk The thermal diffusivity can be calculated from the time it takes for the rear side to reach half of its maximum temperature rise. core.ac.uk Research on this compound (referred to as PT8) based nanofluids has utilized LFA to demonstrate that the addition of nanomaterials like MgO and graphene nanoplatelets can increase the thermal diffusivity of the base fluid. researchgate.net

Table 2: Thermal Properties of this compound (PT8) and its Nanofluids

| Material | Melting Point (°C) | Crystallization Point (°C) | Thermal Diffusivity (m²/s) at 298.15 K |

| This compound (PT8) | ~8 | ~-2 | ~8.5 x 10⁻⁸ |

| 1.0 wt% MgO/PT8 | ~8.2 | ~-1.5 | ~9.0 x 10⁻⁸ |

| 0.5 wt% GnP/PT8 | ~8.1 | ~-1.8 | ~9.5 x 10⁻⁸ |

Data adapted from a study on this compound-based nanofluids. researchgate.net Values are approximate.

Microstructural and Morphological Characterization

Understanding the behavior of this compound at interfaces is critical for many of its applications, particularly in cosmetics and lubricants.

Brewster Angle Microscopy (BAM): BAM is a non-invasive optical technique used to visualize thin films and monolayers at interfaces, such as the air-water interface. parksystems.comparksystems.combiolinscientific.comwikipedia.org It operates on the principle that when p-polarized light is directed at a pure liquid surface at the Brewster angle, there is no reflection. biolinscientific.comwikipedia.org However, the presence of a molecular film, such as a monolayer of this compound, alters the local refractive index, causing light to be reflected and allowing the film's morphology to be imaged. biolinscientific.com This technique can reveal information about the homogeneity, phase behavior, and domain structure of this compound films. wikipedia.org For instance, studies on similar long-chain esters like ethyl stearate have shown that condensed phase monolayers exhibit long-range orientational order, which can be visualized with BAM. parksystems.comparksystems.com This provides insights into how this compound molecules might pack and orient themselves at an interface.

Rheological Investigations of Isooctyl Stearate and Its Composites

Intrinsic Rheological Behavior of Neat Isooctyl Stearate (B1226849)

Neat isooctyl stearate, in its pure liquid form, exhibits the characteristics of a Newtonian fluid. iql-nog.com This means its viscosity remains constant regardless of the shear rate applied. In rheological studies, particularly those using a commercial form of this compound known as PureTemp 8 (PT8), the base fluid does not show significant viscoplastic (requiring a yield stress to flow) or viscoelastic (exhibiting both viscous and elastic properties) behavior on its own. iql-nog.comresearchgate.net Its flow is primarily governed by its inherent viscosity at a given temperature. While some general technical data sheets may mention properties like thixotropy, detailed rheological analysis confirms its Newtonian nature, which serves as a baseline for understanding its more complex behavior in formulations. iql-nog.commdpi.com

Rheological Modification in Multiphase Systems

Rheological Response of Emulsions and Suspensions Containing this compound

This compound is a common oil phase component in cosmetic and dermatological emulsions (e.g., lotions, creams) and suspensions (e.g., sunscreens with mineral UV filters). iql-nog.comgoogle.com In these systems, the rheology is not determined by the this compound alone but by the complex interplay of all components, including the dispersed phase (water or oil droplets), emulsifiers, thickeners (like polymers), and suspended solids. nih.govmdpi.com

Generally, emulsions and suspensions containing this compound are non-Newtonian, most commonly exhibiting pseudoplastic (shear-thinning) and thixotropic (time-dependent thinning) behavior. mdpi.comgoogle.com This is critical for product performance; a high viscosity at rest ensures stability and prevents suspended particles from settling, while the reduction in viscosity upon application (rubbing on the skin) allows for easy spreading. mdpi.comsci-hub.ru For example, sunscreen emulsions are formulated to be pseudoplastic to ensure they form a uniform, protective film. mdpi.com The viscoelasticity of these formulations, often enhanced by polymeric additives, is crucial for texture, stability against phase separation, and the ability to suspend active ingredients or pigments. iql-nog.commdpi.com

Structure-Rheology Relationships in this compound Formulations

The relationship between the microstructure of a formulation and its bulk rheological properties is fundamental to its design.

In nanoparticle dispersions, the key factor is the nature of the particle network. iql-nog.com

With spherical MgO nanoparticles , strong inter-particle attractions (van der Waals forces) combined with Brownian motion at rest lead to the formation of large, fractal agglomerates that create a sample-spanning gel network. iql-nog.com This structure is responsible for the solid-like behavior and yield stress. When shear is applied, this network is progressively broken down, causing the observed shear-thinning. iql-nog.com

With graphene nanoplatelets , the sheet-like geometry hinders the formation of a dense, strong network like that of MgO. iql-nog.com The resulting structure is weaker and more fluid-like, leading to viscoelastic rather than viscoplastic properties. The shear-thinning mechanism is similarly related to the disruption and alignment of these platelets in the direction of flow. iql-nog.com

In emulsions and suspensions, the rheology is linked to the dispersed droplet or particle size distribution, the volume fraction of the dispersed phase, and the continuous phase structure. mdpi.comscielo.br A higher concentration of the dispersed phase generally leads to higher viscosity and more pronounced non-Newtonian behavior as inter-droplet interactions increase. mdpi.com The presence of thickening polymers in the continuous phase creates a gel network that entraps the droplets, significantly increasing viscosity and enhancing stability. nih.gov

Experimental Methodologies for Rheological Characterization

The rheological properties of this compound and its formulations are characterized using specialized instrumentation, primarily rotational rheometers.

Rotational Rheometry: This technique is used to measure steady-shear properties. A sample is placed between two geometries (e.g., a cone and plate or parallel plates), and one is rotated at a controlled rate. iql-nog.com By measuring the torque required, a flow curve (viscosity vs. shear rate) is generated. This allows for the identification of Newtonian, shear-thinning, or shear-thickening behavior and the quantification of yield stress. iql-nog.com In studies on this compound nanofluids, shear rates ranging from 0.1 to 10,000 s⁻¹ have been used. iql-nog.com

Oscillatory Rheology: This dynamic mechanical analysis method probes the viscoelastic nature of a material without destroying its internal structure. A small, sinusoidal stress or strain is applied to the sample, and the resulting response is measured. iql-nog.com This yields two key parameters: the storage modulus (G') , which represents the elastic (solid-like) component, and the loss modulus (G'') , representing the viscous (liquid-like) component. iql-nog.com

Strain sweeps are first performed at a constant frequency to determine the linear viscoelastic region (LVR), the range where G' and G'' are independent of the applied strain. iql-nog.com

Frequency sweeps are then conducted within the LVR to observe how G' and G'' change with the timescale of deformation, providing detailed insight into the material's structural characteristics. iql-nog.comresearchgate.net

Interfacial Phenomena and Emulsion/dispersion Stabilization Mechanisms Involving Isooctyl Stearate

Surface Activity and Interfacial Tension Modulation by Isooctyl Stearate (B1226849)

Isooctyl stearate, as a nonionic surfactant, exhibits significant surface activity. Surfactants are substances that can markedly alter the surface tension of a liquid or the interfacial tension between two different phases. chemicalbook.com The molecular structure of this compound, comprising a hydrophilic polar group and a lipophilic non-polar group (a long hydrocarbon chain), is key to its function. chemicalbook.com When introduced into a system of two immiscible liquids, such as oil and water, this compound molecules preferentially gather at the interface, creating a thin molecular film. chemicalbook.com This arrangement leads to a substantial reduction in interfacial tension, which is the energetic cost of the two liquids intermingling. stevenabbott.co.uk By lowering this tension, this compound facilitates the creation of emulsions with minimal mixing energy. stevenabbott.co.uk

The effectiveness of a surfactant in reducing interfacial tension is a critical factor in forming stable emulsions. stevenabbott.co.ukseabalance.com While many surfactants can adequately reduce surface tension, the modulation of interfacial tension is paramount for creating stable mixtures of otherwise immiscible liquids. stevenabbott.co.uk

Role of this compound in Emulsion and Dispersion Formation and Stability

Emulsions are mixtures of two or more liquids that are typically immiscible, where one liquid is dispersed as tiny droplets within the other. seabalance.com The inherent instability of emulsions means that the dispersed droplets will eventually separate from the continuous phase. seabalance.com this compound plays a crucial role as an emulsifier, a substance that enhances the stability of an emulsion by reducing the interfacial tension between the immiscible liquids and preventing the coalescence of droplets. seabalance.comepo.org

The formation of a stable emulsion is dependent on selecting the appropriate emulsifier and potentially a co-emulsifying agent. kblcosmetics.com In cosmetic and pharmaceutical applications, this compound is often used as an oil component in oil-in-water (O/W) emulsions to achieve long-term stability. google.com The stability of these emulsions is defined by their ability to resist changes to their physical and chemical properties over time. chempoint.com

The stability of an emulsion is largely determined by the forces acting between the dispersed droplets. This compound, being a non-ionic surfactant, primarily contributes to emulsion stability through steric stabilization.

Steric Stabilization : This mechanism involves the adsorption of non-ionic surfactants or polymers onto the surface of the dispersed droplets. acs.org The bulky molecular structure of this compound creates a physical barrier around the droplets, preventing them from approaching each other closely enough to merge, a process known as flocculation. chempoint.com This steric hindrance is a result of the large molecules of the emulsifier creating a protective layer. researchgate.net For steric stabilization to be effective, the emulsifier must be strongly held at the surface and provide complete coverage. acs.org

Electrostatic Stabilization : While this compound itself is non-ionic, electrostatic stabilization is another key mechanism in emulsion science. It arises from the repulsion between droplets that have a net electrical charge on their surface, often imparted by ionic surfactants. seabalance.comchempoint.comacs.org This creates an electrical double layer that prevents droplet aggregation. acs.org In some formulations, a combination of steric and electrostatic stabilization, known as electrosteric stabilization, is employed by using polyelectrolytes alongside non-ionic surfactants to enhance stability. acs.orgwikipedia.org

The table below summarizes the primary mechanisms of emulsion stabilization.

| Stabilization Mechanism | Description | Primary Emulsifier Type |

| Steric Stabilization | Formation of a physical, bulky barrier around droplets that prevents them from getting close enough to coalesce. chempoint.com | Non-ionic surfactants (like this compound), Polymers acs.org |

| Electrostatic Stabilization | Repulsive forces between droplets due to a net electrical charge on their surfaces. seabalance.comacs.org | Ionic surfactants (anionic, cationic) seabalance.com |

| Electrosteric Stabilization | A combination of both steric and electrostatic forces, often achieved by using polyelectrolytes. acs.org | Polyelectrolytes, combination of ionic and non-ionic surfactants acs.org |

Several factors can compromise the stability of an emulsion or dispersion, leading to undesirable changes in its properties. atlas.org These instability phenomena include:

Creaming and Sedimentation : Creaming is the upward movement of the dispersed phase due to a lower density compared to the continuous phase, while sedimentation is the downward settling of a denser dispersed phase. biolinscientific.com Both are driven by gravity and can lead to a concentration gradient within the emulsion. biolinscientific.com While often reversible, these processes can precede more severe instability like coalescence. biolinscientific.com

Flocculation : This is the aggregation of dispersed droplets into clumps without the individual droplets merging. biolinscientific.com Flocculation is generally a reversible process but can increase the likelihood of coalescence. biolinscientific.comnih.gov

Coalescence : This is an irreversible process where dispersed droplets merge to form larger ones, ultimately leading to the complete separation of the two phases. biolinscientific.comdataphysics-instruments.com

Phase Inversion : This is a phenomenon where an oil-in-water emulsion inverts to a water-in-oil emulsion, or vice versa. slideshare.net

The stability of an emulsion containing this compound is influenced by several key factors:

| Factor | Influence on Stability |

| Droplet Size | Smaller droplets generally lead to increased stability due to a larger surface area-to-volume ratio, which enhances interactions with the emulsifier. atlas.org |

| Viscosity of Continuous Phase | Higher viscosity of the continuous phase can inhibit droplet movement, reducing the rates of creaming, sedimentation, and flocculation. atlas.orgrheologylab.comwhiterose.ac.uk |

| Temperature | Temperature can affect viscosity and the kinetic energy of droplets. atlas.org Higher temperatures can decrease viscosity, potentially aiding droplet formation, but can also increase droplet movement and lead to destabilization through coalescence. atlas.org |

| pH and Ionic Strength | These factors can alter the surface charge of droplets, affecting electrostatic interactions and thus stability, particularly when ionic emulsifiers are present. atlas.org |

| Concentration of Emulsifier | A sufficient concentration of the emulsifier is necessary to adequately cover the surface of all droplets and prevent coalescence. mdpi.com |

Nanoscale emulsions, or nanoemulsions, are dispersions of droplets with sizes typically in the range of 20-500 nm. researchgate.net Their small droplet size offers advantages such as high stability against creaming and sedimentation. stevenabbott.co.uk The design and characterization of nanoemulsions containing this compound involve several key considerations and techniques.

Research has explored the use of this compound in the formulation of nano-enhanced phase change materials (NePCMs) and nanostructured lipid carriers (NLCs). researchgate.netresearchgate.net For instance, studies have investigated dispersions of nanoparticles like graphene nanoplatelets (GnPs) and magnesium oxide (MgO) in this compound. researchgate.netresearchgate.net

The characterization of these nanoscale systems is crucial to ensure their quality and stability. Common characterization techniques include:

| Characterization Technique | Parameter Measured | Importance |

| Particle Size Analyzer (PSA) | Droplet size and Polydispersity Index (PDI). e3s-conferences.org | Determines the average size and size distribution of droplets. A narrow PDI (typically <0.25) indicates good physical stability. ijras.orgsemanticscholar.org |

| Zeta Potential Analysis | Surface charge of the droplets. ijras.orgentegris.com | Indicates the magnitude of electrostatic repulsion between droplets, a key factor in stability. entegris.com |

| Rheological Measurements | Viscosity and viscoelastic properties. researchgate.netijras.org | Provides insight into the flow behavior and structural stability of the emulsion. rheologylab.com |

| Confocal Microscopy | Visualization of droplet morphology and distribution. ijras.org | Confirms the successful encapsulation and even distribution of the dispersed phase. ijras.org |

| Stability Testing | Changes in particle size, PDI, and zeta potential over time and under different storage conditions (e.g., temperature). ijras.orgsemanticscholar.org | Assesses the long-term physical and chemical stability of the nanoemulsion. chempoint.com |

Factors Influencing Emulsion and Dispersion Stability (e.g., Creaming, Phase Separation, Flocculation)

Interfacial Film Formation and Characterization (e.g., Langmuir Monolayers)

The behavior of surfactant molecules at an interface can be studied in detail using techniques like Langmuir monolayer analysis. A Langmuir film is a one-molecule-thick layer of an insoluble amphiphilic substance at a liquid-gas or liquid-liquid interface. biolinscientific.com These films serve as excellent models for understanding the packing and orientation of molecules like this compound at an interface. biolinscientific.comredalyc.org

The formation of a Langmuir monolayer involves dissolving the amphiphilic compound in a volatile solvent and spreading it onto a liquid subphase (typically water) in a Langmuir trough. redalyc.orgmdpi.com As the solvent evaporates, the molecules self-assemble into a monolayer. mdpi.com By compressing this film with movable barriers, one can control the packing density of the molecules and measure the resulting surface pressure. biolinscientific.commdpi.com

The relationship between surface pressure (π) and the area per molecule (A) is recorded as a π-A isotherm, which provides valuable information about the different phases (gas, liquid, solid) the monolayer undergoes upon compression. mdpi.com

Characterization of these interfacial films can be performed using various techniques:

Brewster Angle Microscopy (BAM) : Visualizes the morphology of the monolayer at the air-water interface. researchgate.net

Infrared Reflection-Absorption Spectroscopy (IRRAS) : Provides information about the chemical structure and orientation of the molecules within the monolayer. nih.gov

Surface Potential Measurements : Measures the change in potential across the interface due to the presence of the monolayer, offering insights into the dipole moments and organization of the film-forming molecules. redalyc.org

Studies on related stearate compounds, such as stearic acid, using these techniques have revealed detailed information about chain orientation, headgroup structure, and the influence of ions in the subphase on the monolayer's properties. nih.gov Such analyses are crucial for understanding the fundamental interactions that govern the stabilizing action of molecules like this compound in emulsions and dispersions.

Applications of Isooctyl Stearate in Advanced Materials and Formulations

Role in Phase Change Materials and Thermal Energy Storage Systems

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them ideal for thermal energy storage (TES) systems. Organic PCMs, such as fatty acids and their esters, are of particular interest due to their high latent heat of fusion, chemical stability, and non-corrosive nature. researchgate.nettaylorfrancis.com

Stearic acid itself is a well-studied PCM with a suitable melting temperature and high energy storage capacity. researchgate.net Esters of stearic acid, like isooctyl stearate (B1226849), can also function as PCMs. The properties of these esters can be tailored by modifying the alcohol group, which influences the melting point and latent heat storage capacity. While specific data for isooctyl stearate as a primary PCM is not extensively detailed in the provided search results, the general class of fatty acid esters is recognized for its potential in TES applications. researchgate.net

The primary challenge with many organic PCMs is their low thermal conductivity, which limits the rate of heat transfer during charging and discharging cycles. researchgate.net Research efforts are focused on enhancing the thermal performance of these materials by creating composites. For instance, incorporating nanomaterials like graphene nanoplatelets or metal oxides into a stearate-based PCM can significantly improve its thermal conductivity. researchgate.net Another critical issue is the potential for leakage of the PCM in its liquid state. mdpi.com This is often addressed by encapsulating the PCM within a porous matrix, such as silica (B1680970) nanomaterials, to create shape-stabilized PCMs that maintain their solid form even above the melting point of the active compound. mdpi.com

Table 1: General Properties of Fatty Acid-Based PCMs

| Property | Description | Significance in TES |

| Melting Point | The temperature at which the material transitions from solid to liquid. | Determines the operating temperature range of the TES system. nih.gov |

| Latent Heat of Fusion | The amount of energy absorbed or released during melting or freezing. | A high value indicates a large energy storage capacity. researchgate.netmdpi.com |

| Thermal Conductivity | The ability of the material to conduct heat. | Affects the rate of energy storage and release. researchgate.net |

| Chemical Stability | Resistance to degradation over repeated thermal cycles. | Ensures long-term performance and reliability of the TES system. researchgate.netmdpi.com |

This table presents generalized properties for the class of fatty acid-based PCMs, to which this compound belongs.

Functionality in Polymer and Composite Formulations

This compound plays a significant role in the polymer industry, primarily as a plasticizer and a co-stabilizer, particularly in polyvinyl chloride (PVC) formulations.

Plasticizers are additives that increase the flexibility, workability, and extensibility of a polymer. google.comlabinsights.nl They function by inserting themselves between the long polymer chains, thereby reducing the intermolecular forces (van der Waals forces) that hold the chains together. google.comlabinsights.nl This increased mobility of the polymer chains leads to a lower glass transition temperature (Tg), making the material softer and more pliable at room temperature. acs.org

In the context of PVC, a rigid and brittle polymer in its pure form, plasticizers are essential for creating flexible products. The mechanism of plasticization involves the interaction of the polar groups of the plasticizer with the polar sites on the PVC chains. For ester plasticizers like this compound, the polar ester groups can interact with the α-hydrogen atoms of the PVC chains. acs.org This interaction disrupts the strong PVC-PVC interactions, creating more free volume within the polymer matrix and allowing the polymer chains to move more freely. acs.org The long, non-polar alkyl chain of this compound further contributes to this separation of PVC chains, enhancing the plasticizing effect.

The effectiveness of a plasticizer is often evaluated by its impact on the mechanical properties of the polymer, such as tensile strength and elongation at break. The addition of a plasticizer typically decreases tensile strength and increases the elongation at break, signifying enhanced flexibility. acs.org

PVC is thermally unstable and prone to degradation at processing temperatures, which involves the release of hydrogen chloride (HCl) in a process called dehydrochlorination. labinsights.nlresearchgate.net This degradation can lead to discoloration and a loss of mechanical properties. Thermal stabilizers are therefore crucial additives in PVC formulations. labinsights.nlresearchgate.net

Common thermal stabilizers include metal salts and soaps, such as those based on lead, calcium, and zinc. labinsights.nlsci-hub.se this compound, while primarily a plasticizer, can also function as a co-stabilizer or lubricant in these systems. Lubricants are classified as internal or external. Internal lubricants, which have good compatibility with the polymer, reduce the friction between polymer molecules, while external lubricants, which have poor compatibility, reduce the friction between the polymer melt and the processing equipment. labinsights.nl Stearic acid and its metal salts are commonly used external lubricants. labinsights.nl

Plasticization Mechanisms in Polymeric Matrices (e.g., Polyvinyl Chloride)

Advanced Formulation Design in Personal Care and Pharmaceutical Systems

This compound is a widely used ingredient in cosmetics, personal care products, and topical pharmaceutical formulations due to its emollient, solvent, and texture-enhancing properties. googleapis.comfengchengroup.comgoogle.com

In personal care and pharmaceutical formulations, particularly emulsions (like creams and lotions), stability and performance are paramount. This compound contributes to these aspects in several ways:

Emolliency and Texture: As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that reduces water loss. fengchengroup.com Its non-greasy, lightweight, and silky feel enhances the sensory characteristics of the final product, improving consumer acceptance. fengchengroup.com

Solvent Properties: It can act as a solvent for other oil-soluble ingredients in a formulation, aiding in their incorporation and ensuring a homogenous product. cymitquimica.com

Emulsion Stability: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound is part of the oil phase. Its interaction with emulsifiers and other lipids helps to create a stable emulsion structure, preventing the separation of oil and water phases over time. google.com Strategies to improve emulsion stability often involve optimizing the oil phase composition and using combinations of thickeners and stabilizers. For example, adding polymers to the water phase or using specific lamellar gel network-forming lipids can enhance long-term stability. ulprospector.com this compound's role as a key component of the oil phase is integral to these strategies.

The effectiveness of a formulation depends on the compatibility and interactions of all its components. This compound is generally compatible with a wide range of cosmetic and pharmaceutical ingredients. labinsights.nlarchivemarketresearch.com

With Other Lipids and Emollients: It is readily miscible with other common oil-phase components such as other esters, fatty alcohols (like cetearyl alcohol), and silicones (like dimethicone), allowing formulators to create complex lipid phases with desired textures and performance characteristics. google.com

With Active Ingredients: As a non-ionic and relatively inert ester, this compound is unlikely to have adverse chemical interactions with most active ingredients. Its solvent properties can even help to keep certain oil-soluble actives, like UV filters or vitamins, dissolved and stable within the formulation. cymitquimica.com

Mechanistic Insights into Sensory Attributes and Product Efficacy

The sensory characteristics and efficacy of formulations containing this compound are deeply rooted in its molecular structure and resulting physicochemical properties. As a stearate ester, this compound possesses a unique combination of low viscosity and an oily nature, which allows it to form a non-greasy, hydrophobic film when applied to the skin. cosmeticsinfo.org This film-forming capability is central to its function as an emollient, providing a barrier that reduces transepidermal water loss (TEWL) and helps to maintain skin hydration. myskinrecipes.comresearchgate.net

The mechanism behind its pleasant sensory profile, often described as soft, smooth, and non-sticky, can be attributed to several factors. myskinrecipes.comatamankimya.com The branched "isooctyl" portion of the molecule, combined with the long, linear stearic acid chain, influences how the molecule spreads and interacts with the skin's surface. fengchengroup.com Unlike heavier, more occlusive ingredients, this compound provides lubricity without a greasy feel, enhancing the spreadability of creams and lotions. cosmeticsinfo.orgatamankimya.com Research into various emollients shows a correlation between physicochemical properties such as viscosity, surface tension, and spreading value, and the sensory attributes perceived by the user. researchgate.netcosmeticsandtoiletries.com For instance, lower viscosity and surface tension generally lead to better spreading and a lighter skin feel. researchgate.netcosmeticsandtoiletries.com this compound's properties, such as good permeability, fluidity, and thixotropy, contribute to a delicate and lustrous appearance in cosmetic products. xfrjester.com

Below is a table summarizing the relationship between the physicochemical properties of this compound and its functional and sensory impact in formulations.

| Physicochemical Property | Mechanistic Action | Resulting Sensory Attribute/Product Efficacy |

| Low Viscosity | Allows for easy flow and spreading across the skin surface. cosmeticsinfo.orgatamanchemicals.com | Light, non-greasy feel; enhances product spreadability. cosmeticsinfo.orgatamankimya.com |

| Hydrophobic Film Formation | Creates a thin, water-repellent barrier on the stratum corneum. cosmeticsinfo.orgatamanchemicals.comatamanchemicals.com | Reduces moisture loss, provides a soft and smooth appearance. cosmeticsinfo.orgmyskinrecipes.com |

| Good Permeability | Allows the molecule to interact with the upper layers of the skin without heavy occlusion. xfrjester.com | Softening effect, avoids a sticky or heavy residue. myskinrecipes.comxfrjester.com |

| Solvent Capability | Dissolves and disperses other cosmetic ingredients like pigments and vitamins. xfrjester.comnanotrun.com | Ensures uniform application and stability of the final product. xfrjester.com |

| Molecular Structure | The branched isooctyl group and linear stearate chain provide unique interfacial properties. fengchengroup.comresearchgate.net | Imparts lubricity, smoothness, and a pleasant after-feel. cosmeticsinfo.orgfengchengroup.com |

Emerging Applications in Industrial Processes (e.g., Lubricants, Heat Transfer Fluids)

Beyond its established use in cosmetics, this compound is finding increasing application in various industrial processes due to its favorable lubricating, thermal, and plasticizing properties. xfrjester.comvaluates.com Its biodegradability and good compatibility with other additives also make it a desirable component in modern industrial formulations. xfrjester.com

In the field of lubricants , this compound serves as an effective oiliness additive in metalworking fluids. xfrjester.comblueskyauxiliaries.com It provides good lubricity and wettability, which is crucial in high-speed operations such as cutting, drilling, and punching. xfrjester.comblueskyauxiliaries.com Its performance is linked to its ability to form a persistent film on metal surfaces, reducing friction and wear. It is also used as a lubricant for aluminum foil rolling, where it demonstrates good annealing cleanliness and antioxidant capacity at high temperatures. blueskyauxiliaries.comblueskyauxiliaries.com Furthermore, it is employed as a plasticizer and lubricant for plastics like polyvinyl chloride (PVC), improving processing performance and the surface quality of the final products. nanotrun.comblueskyauxiliaries.com

A significant emerging application for this compound is as a base fluid for heat transfer fluids , specifically in the formulation of "nanofluids." Recent research has explored the thermal and rheological behavior of this compound-based nanofluids, where nanoparticles such as magnesium oxide (MgO) or graphene nanoplatelets (GnP) are dispersed within the ester. avestia.comresearchgate.net These studies indicate that the addition of nanoparticles can enhance the thermal diffusivity of this compound. researchgate.net For instance, graphene-based nanofluids have shown a notable increase in thermal conductivity. researchgate.net Such enhanced thermal properties make these advanced fluids promising for applications in energy storage and thermal management systems. researchgate.netresearchgate.net The rheological behavior of these nanofluids can be tailored by the choice of nanoparticle; for example, MgO nanoparticles can induce a gel-like, viscoplastic structure, while graphene results in a viscoelastic fluid. avestia.comresearchgate.net

The table below details some of the key industrial applications of this compound and the properties that make it suitable for these uses.

| Industrial Application | Key Function | Relevant Properties of this compound |

| Metalworking Fluids | Lubricity Additive, Oiliness Agent | Good wettability, film-forming capability, high-temperature antioxidant capacity. xfrjester.comxfrjester.comblueskyauxiliaries.com |

| Plastics (PVC) Processing | Lubricant, Plasticizer, Mold Release Agent | Improves flow and surface finish, compatible with polymers. nanotrun.comblueskyauxiliaries.comatamanchemicals.com |

| Textile Finishing | Softener, Antistatic Agent, Finishing Agent | Imparts softness, reduces static electricity. xfrjester.comnanotrun.com |

| Heat Transfer Fluids (Nanofluids) | Base Fluid | Good thermal stability, ability to disperse nanoparticles, phase change characteristics. avestia.comresearchgate.net |

| Aluminum Foil Rolling | Lubricant | Good soaking characteristics, annealing cleanliness. blueskyauxiliaries.comblueskyauxiliaries.com |

Toxicological Assessment and Mechanistic Studies of Isooctyl Stearate

In Vitro and In Vivo Toxicity Investigations (e.g., Acute, Repeated Dose, Dermal, Ocular)

The toxicological profile of isooctyl stearate (B1226849) and related alkyl esters has been evaluated through a variety of in vitro and in vivo studies. These compounds generally exhibit a low order of acute toxicity.

Acute Toxicity: Oral toxicity studies on analogues of isooctyl stearate indicate a low level of acute toxicity. industrialchemicals.gov.au For instance, the oral LD50 for butyl stearate in rats is reported to be 32,000 mg/kg. mercateo.com Similarly, the oral LD50 for octyldodecyl stearoyl stearate in rats was found to be greater than 20 g/kg. cir-safety.org No acute dermal or inhalation toxicity data were available for this compound or its analogues. industrialchemicals.gov.au However, due to its low water solubility and high partition coefficient (log Pow), dermal penetration is expected to be limited. industrialchemicals.gov.au Its low vapor pressure also suggests a low potential for inhalation exposure. industrialchemicals.gov.au

Repeated Dose Toxicity: Subacute and subchronic repeated dose toxicity studies on related alkyl esters have consistently shown a low level of toxicity, with No Observed Adverse Effect Levels (NOAELs) generally at 1000 mg/kg bw/day or higher. europa.eu For example, a 28-day oral toxicity study in rats with 2-ethylhexyl laurate established a NOAEL of 1000 mg/kg bw/day. europa.eu Long-term feeding studies with PEG-100 stearate in rats showed no significant changes in growth, mortality, or histopathology. media-amazon.com

Dermal and Ocular Irritation: Undiluted this compound is considered to be non-toxic and non-irritating. nanotrun.comontosight.ai However, some related stearate esters have shown potential for mild irritation. Undiluted octyl stearate caused slight, transient ocular irritation in rabbits. cir-safety.org An eyeshadow containing 7.5% octyldodecyl stearoyl stearate was moderately irritating to rabbit skin. cir-safety.org In contrast, clinical tests on humans with a formulation containing 10.4% octyldodecyl stearoyl stearate confirmed the absence of significant irritation. cir-safety.orgnih.gov Generally, at concentrations used in cosmetic products, stearate esters are considered to be, at most, minimally irritating to the skin. cosmeticsinfo.orgatamankimya.com

Table 1: Summary of Acute and Repeated Dose Toxicity Data for this compound Analogues

| Test Type | Substance | Species | Route | Key Finding |

|---|---|---|---|---|

| Acute Oral Toxicity | Butyl Stearate | Rat | Oral | LD50: 32,000 mg/kg mercateo.com |

| Acute Oral Toxicity | Octyldodecyl Stearoyl Stearate | Rat | Oral | LD50: >20 g/kg cir-safety.org |

| Repeated Dose Toxicity (28-day) | 2-Ethylhexyl Laurate | Rat | Oral | NOAEL: 1000 mg/kg bw/day europa.eu |

| Repeated Dose Toxicity (Long-term) | PEG-100 Stearate | Rat | Oral | No significant adverse effects media-amazon.com |

| Dermal Irritation | Octyldodecyl Stearoyl Stearate (7.5%) | Rabbit | Dermal | Moderately irritating cir-safety.org |

| Dermal Irritation (Clinical) | Octyldodecyl Stearoyl Stearate (10.4%) | Human | Dermal | No significant irritation cir-safety.orgnih.gov |

| Ocular Irritation | Octyl Stearate (undiluted) | Rabbit | Ocular | Slight, transient irritation cir-safety.org |

Sensitization and Irritation Potential Studies in Biological Systems

Studies conducted on various stearate esters, which are structurally similar to this compound, have generally indicated a low potential for skin sensitization.

Skin Sensitization: In clinical studies, stearate esters and cosmetic products containing them were found to be essentially nonsensitizing. cosmeticsinfo.org A Human Repeat Insult Patch Test (HRIPT) on a formulation containing 3% PEG-100 stearate showed no evidence of sensitization. media-amazon.com Similarly, a suntan lotion containing 7.6% of an analogue chemical did not act as a sensitizer (B1316253) in 56 human volunteers. industrialchemicals.gov.au The available data suggests that neither this compound nor its analogues contain structural alerts for skin sensitization. industrialchemicals.gov.au

Irritation Potential: While generally considered non-irritating at cosmetic use concentrations, some studies on analogues have shown a potential for mild irritation under specific conditions. cosmeticsinfo.orgatamankimya.com For instance, reports on analogue chemicals indicate a potential for skin and eye irritation when used undiluted. industrialchemicals.gov.au However, exposure to these chemicals at low concentrations (e.g., less than 5%) in cosmetic products is not expected to cause irritation. industrialchemicals.gov.au In a study on an analogue, repeated applications at a 10% concentration in an aqueous solution were "relatively well tolerated" in rabbits, with a Mean Maximum Irritation (MMI) score of 0.33. industrialchemicals.gov.au However, the same study noted the presence of vesicles in some of the animals, and microscopic examination revealed epidermal acanthosis and congestive dermatitis, suggesting a potential for irritation upon repeated exposure. industrialchemicals.gov.au

Phototoxicity and Photosensitization: Phototoxicity and photosensitization studies on analogues have largely shown negative results. A suntan lotion and a protective face cream, each containing 7.6% of an analogue, were found not to be phototoxic in 10 volunteers. industrialchemicals.gov.au In a photosensitization test with the same products on 27 volunteers, reactions were observed in 4 individuals, but the clinical significance was not established. industrialchemicals.gov.au

Table 2: Sensitization and Irritation Potential of this compound Analogues

| Test Type | Substance/Product | Concentration | Species | Result |

|---|---|---|---|---|

| Skin Sensitization (HRIPT) | PEG-100 Stearate | 3% | Human | Non-sensitizing media-amazon.com |

| Skin Sensitization | Analogue in Suntan Lotion | 7.6% | Human | Non-sensitizing industrialchemicals.gov.au |

| Phototoxicity | Analogue in Suntan Lotion/Face Cream | 7.6% | Human | Not phototoxic industrialchemicals.gov.au |

| Photosensitization | Analogue in Suntan Lotion/Face Cream | 7.6% | Human | Reactions in 4/27 subjects industrialchemicals.gov.au |

| Skin Irritation (Repeated Application) | Analogue | 10% | Rabbit | "Relatively well tolerated" industrialchemicals.gov.au |

Toxicokinetics and Metabolic Fate Analysis

The dermal absorption of this compound is predicted to be very limited. atamanchemicals.com Several physicochemical properties influence this, including molecular weight, water solubility, and the octanol/water partition coefficient (log Pow). atamanchemicals.comeuropa.eu

Generally, a molecular weight below 500 g/mol is favorable for dermal absorption, while a molecular weight above this can limit uptake. europa.eu this compound has a molecular weight of 396.69 g/mol , which does not preclude dermal absorption. nanotrun.comatamanchemicals.com However, its low water solubility (less than 1 mg/L) is a significant factor limiting its ability to partition from the stratum corneum into the epidermis. atamanchemicals.com

The high log Pow value of this compound (estimated to be greater than 4) suggests that while uptake into the stratum corneum may be high, the rate of transfer from the stratum corneum to the epidermis is the rate-limiting step for dermal penetration. atamanchemicals.com Quantitative Structure-Activity Relationship (QSAR) models predict a very low dermal absorption rate for 2-ethylhexyl stearate, a close analogue. atamanchemicals.com Furthermore, since this compound is not considered a skin irritant in humans, enhanced penetration due to local skin damage is not expected. atamanchemicals.com

Once absorbed, this compound is expected to undergo enzymatic hydrolysis. industrialchemicals.gov.auatamanchemicals.com This process is catalyzed by esterases, which are present in various tissues, including the skin and liver. europa.eueuropa.eu

Upon oral ingestion, esters of alcohols and fatty acids are subjected to enzymatic hydrolysis in the gastrointestinal fluids. atamanchemicals.comeuropa.eu For substances absorbed through the skin or lungs, hydrolysis primarily occurs in the liver after entering systemic circulation. atamanchemicals.com The hydrolysis of this compound results in the formation of its constituent alcohol, 2-ethylhexanol, and stearic acid. atamanchemicals.com

Following hydrolysis, the resulting fatty acids and alcohols are further metabolized. Stearic acid can be metabolized through the beta-oxidation pathway to generate energy for cells or can be re-esterified into triglycerides and stored in fat depots. europa.eu The alcohol metabolite, 2-ethylhexanol, is primarily oxidized in the liver. europa.eu